molecular formula C10H18F2N2 B1415210 (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine CAS No. 1932809-71-6

(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine

Cat. No.: B1415210
CAS No.: 1932809-71-6
M. Wt: 204.26 g/mol
InChI Key: XCGWZSJFRNXAKH-SECBINFHSA-N
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Description

(2R)-2-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine is a chiral piperidine derivative featuring a 3,3-difluoropyrrolidine moiety linked via a methylene group. Its molecular formula is C₁₀H₁₈F₂N₂, with a molecular weight of 204.27 g/mol (CAS: 1932025-35-8) . The stereochemistry at the C2 position (R-configuration) and the presence of two fluorine atoms on the pyrrolidine ring are critical to its physicochemical and pharmacological properties. The difluorination likely enhances metabolic stability and modulates lipophilicity, making it a candidate for therapeutic applications requiring prolonged bioavailability .

Biological Activity

The compound (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine is a member of the piperidine family, which has garnered interest due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₁₄F₂N₂
  • Molecular Weight : 216.24 g/mol
  • Structural Features : The compound consists of a piperidine ring substituted with a difluoropyrrolidine moiety.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives. For instance, a study on piperidine-based 1,2,3-triazolylacetamide derivatives demonstrated significant antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungals. The derivatives induced apoptotic cell death and cell cycle arrest in this fungal species, suggesting that similar mechanisms may be applicable to this compound .

The proposed mechanism of action for piperidine derivatives often involves:

  • Disruption of Cell Membrane Integrity : Compounds have been shown to disrupt plasma membrane integrity in fungi, leading to cell death.
  • Induction of Apoptosis : Certain derivatives induce apoptotic pathways, as evidenced by changes in cell morphology and viability assays.

These mechanisms suggest that this compound may also exhibit similar antifungal properties.

Study 1: Antifungal Activity Against Candida auris

In a controlled study with six novel piperidine derivatives, compounds demonstrated MIC values ranging from 0.24 to 0.97 μg/mL against C. auris. The most effective compounds were further analyzed for their ability to induce apoptosis and disrupt the fungal cell cycle .

Study 2: Antitumor Activity

Piperidine derivatives have also been investigated for their antitumor properties. A series of farnesyltransferase inhibitors derived from piperidine showed potent inhibition with an IC50 value as low as 1.9 nM. This suggests that structural modifications in piperidine can lead to significant enhancements in biological potency .

Data Summary

Activity Type Compound MIC (μg/mL) IC50 (nM) Mechanism
Antifungalpta10.24-Apoptosis
Antifungalpta20.97-Cell Cycle Arrest
AntitumorFTase Inhibitor-1.9Enzyme Inhibition

Q & A

Basic Research Questions

Q. How can the stereoselective synthesis of (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine be optimized to improve enantiomeric excess?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic hydrogenation. To enhance enantiomeric excess (ee):

  • Use chiral catalysts (e.g., Ru-BINAP complexes) during asymmetric hydrogenation steps to favor the (2R)-configuration .
  • Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM) to stabilize transition states .
  • Employ protective groups (e.g., Boc) for intermediates to minimize racemization .
    Table 1 : Example reaction conditions and ee outcomes:
CatalystSolventTemperature (°C)ee (%)Reference
Ru-BINAPTHF2592
Pd/CDCM085

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for (2R)-configuration) and fluorine substitution patterns .
  • HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) to assess purity and ee. Mass spectrometry confirms molecular weight (218.24 g/mol) .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Q. What preliminary biological screening approaches are recommended to identify potential targets?

  • Methodological Answer :

  • In vitro binding assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) due to piperidine’s prevalence in neuromodulators .
  • Enzyme inhibition studies : Test against acetylcholinesterase or monoamine oxidases using fluorometric assays .
  • Cellular viability assays : Evaluate cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) to prioritize therapeutic indices .

Advanced Research Questions

Q. How do fluorinated substituents at the 3,3-positions of the pyrrolidine ring influence the compound’s interaction with neurological targets?

  • Methodological Answer :

  • Lipophilicity enhancement : Fluorine increases logP, improving blood-brain barrier permeability (measured via PAMPA assay) .
  • Electrostatic effects : Fluorine’s electronegativity modulates receptor binding affinity. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs (e.g., ΔIC₅₀ = 2.5 µM for serotonin receptor) .
    Table 2 : Activity comparison of fluorinated and non-fluorinated analogs:
CompoundTarget ReceptorIC₅₀ (µM)Reference
(2R)-Fluorinated derivative5-HT₁A0.12
Non-fluorinated analog5-HT₁A2.62

Q. What strategies can resolve contradictions in reported biological activities between (2R)-configured analogs and their (2S)-counterparts?

  • Methodological Answer :

  • Molecular docking simulations : Model enantiomer-receptor interactions to identify steric/electronic mismatches (e.g., (2S)-forms may clash with hydrophobic pockets) .
  • Pharmacokinetic profiling : Compare metabolic stability (e.g., CYP450 liver microsome assays) to explain in vivo efficacy discrepancies .
  • Crystallographic studies : Resolve binding poses of both enantiomers with target proteins .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for specific enzyme targets?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with varying substituents (e.g., methyl, trifluoromethyl) at the piperidine N-position .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
  • Kinetic assays : Measure kₐᵢₙ/Kᵢ ratios to assess competitive vs. non-competitive inhibition modes .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability in preclinical models?

  • Methodological Answer :

  • Species-specific metabolism : Compare hepatic clearance rates in human vs. rodent microsomes (e.g., human CYP3A4 may degrade the compound faster) .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways via LC-radiometric detection .
  • Cofactor supplementation : Test stability with/without NADPH to identify Phase I vs. Phase II metabolism dominance .

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

The stereochemistry and substitution patterns of piperidine-pyrrolidine hybrids significantly influence their biological activity and pharmacokinetics. Key analogs include:

Compound Name Structure Features Molecular Formula Molecular Weight CAS Number Key Features
(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine C3 stereoisomer, difluoropyrrolidine C₁₀H₁₈F₂N₂ 204.27 1932135-51-7 Stereochemical variation alters receptor binding affinity .
(2R)-2-(2,6-Difluoro-3-methylphenyl)pyrrolidine Aryl-substituted pyrrolidine, no piperidine C₁₁H₁₃F₂N 197.22 36727-29-4 Fluorinated aromatic ring enhances lipophilicity; lacks piperidine backbone .
3-(1-Methylpyrrolidin-2-yl)piperidine Methylpyrrolidine-piperidine hybrid C₁₀H₂₀N₂ 168.28 5337-62-2 Non-fluorinated; methyl group increases steric bulk, affecting metabolism .

Key Observations :

  • Stereochemistry : The (2R) configuration in the target compound contrasts with the (3S/3R) isomers in , which may lead to divergent interactions with chiral biological targets .
  • Fluorination: Difluorination on pyrrolidine (target compound) versus monofluoro or trifluoro groups (e.g., PF-06737007 in ) impacts metabolic resistance. Fluorine atoms reduce oxidative metabolism, as seen in CP-93,393’s hydroxylation pathways .

Metabolic Stability and Pathways

  • Target Compound: The 3,3-difluoropyrrolidine group likely resists oxidative degradation, a common pathway for non-fluorinated analogs like 3-(1-methylpyrrolidin-2-yl)piperidine, which may undergo CYP450-mediated oxidation .
  • CP-93,393 () : A structurally distinct piperidine derivative undergoes pyrimidine ring cleavage and hydroxylation. The absence of aromatic rings in the target compound may circumvent such pathways, favoring glucuronidation or sulfation .
  • PF-06737007 (): A trifluoromethoxy group in this compound increases metabolic stability compared to non-fluorinated analogs, paralleling the difluoropyrrolidine’s role in the target compound .

Physicochemical Properties

  • Lipophilicity: The difluoropyrrolidine moiety in the target compound increases logP compared to non-fluorinated analogs (e.g., 3-(1-methylpyrrolidin-2-yl)piperidine), enhancing membrane permeability .
  • Basicity : The piperidine nitrogen (pKa ~10.6) is less basic than pyridine derivatives (e.g., ), reducing cationic charge at physiological pH and improving blood-brain barrier penetration .

Properties

IUPAC Name

(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2/c11-10(12)4-6-14(8-10)7-9-3-1-2-5-13-9/h9,13H,1-8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGWZSJFRNXAKH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CN2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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